5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of a catalyst can lead to the formation of the pyrido[2,3-d]pyrimidine core . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrido[2,3-d]pyrimidine compounds.
Scientific Research Applications
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: Another pyrido[2,3-d]pyrimidine derivative known for its antitumor activity.
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Trimethoprim: An antibiotic that also targets dihydrofolate reductase.
Uniqueness
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-4-6-7(11(17)18)5-13-9-8(6)10(16)15(3)12(19)14(9)2/h5H,4H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJNQIJNCPMCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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